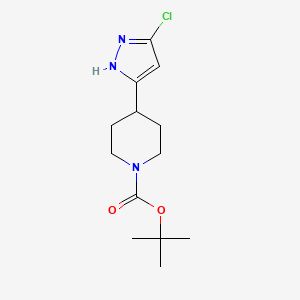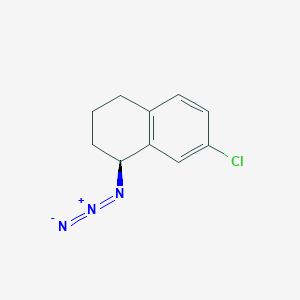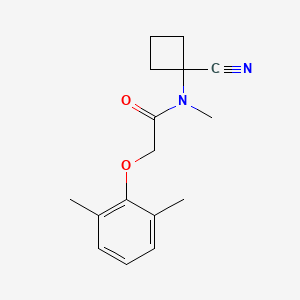
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide, also known as CDC-501, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CDC-501 is a member of the family of cyclobutyl amides, which are known for their diverse biological activities, such as antibacterial, antifungal, and antitumor properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound may also interact with cell membranes, leading to changes in their permeability and function.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects, including its pharmacokinetics and pharmacodynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide is its versatility, as it can be used in various scientific research fields. Additionally, its low toxicity and high potency make it an attractive candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively complex synthesis method, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide. In medicinal chemistry, more studies are needed to fully understand its mechanism of action and potential as an anticancer agent. In agrochemicals, this compound may be further developed as a biopesticide for the control of plant diseases. In materials science, this compound may be used as a building block for the synthesis of novel materials with unique properties, such as stimuli-responsive materials and self-healing materials. Overall, this compound has great potential for further research and development in various scientific research fields.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocyclobutane-1-carboxylic acid with 2,6-dimethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with N-methylacetamide. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide has shown promising results in various scientific research fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agrochemicals, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-4-7-13(2)15(12)20-10-14(19)18(3)16(11-17)8-5-9-16/h4,6-7H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEROFGUNWKEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


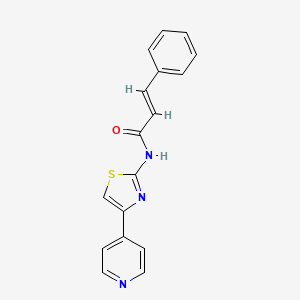
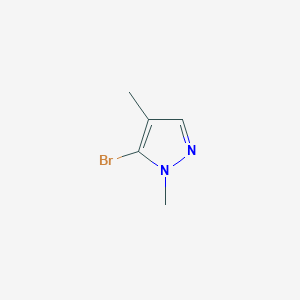
![3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2626537.png)
![3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626539.png)
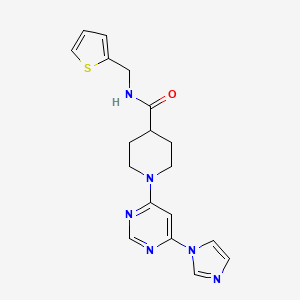
![2-[4-(dimethylamino)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2626542.png)
![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)
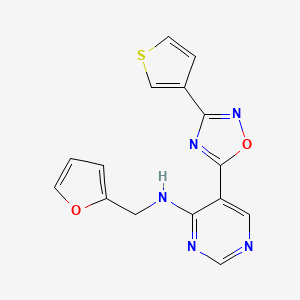
![2-Chloro-1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]propan-1-one](/img/structure/B2626547.png)
![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)
